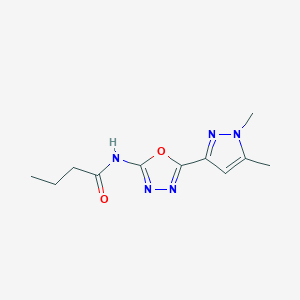
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . The pyrazole ring is substituted with two methyl groups and is connected to an oxadiazole ring, another type of aromatic heterocycle featuring nitrogen and oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings. These rings are likely to contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and oxadiazole rings. Pyrazoles are known to participate in various chemical reactions, particularly those involving electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrazole and oxadiazole rings could impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds : Compounds with a similar structural framework have been synthesized through microwave irradiative cyclocondensation. These synthesized compounds, including pyrazole derivatives, were evaluated for their insecticidal and antibacterial potential, showcasing the versatility of these heterocycles in generating bioactive molecules (Deohate & Palaspagar, 2020).
Cytotoxicity and DNA Binding Studies : Bis-1,3,4-oxadiazoles and bis-pyrazoles derived from certain pyrazole analogs were synthesized and characterized, showing cytotoxic potential against a panel of human cancer cell lines. These studies also included DNA binding investigations, underscoring the importance of these compounds in medicinal chemistry research (Purohit, Prasad, & Mayur, 2011).
Molecular Dimer Formation : Research on new 3,5-diaryl-1H-pyrazoles demonstrated the formation of molecular dimers through hydrogen bonding, indicating significant structural properties relevant for pharmaceutical design and supramolecular chemistry (Zheng, Wang, & Fan, 2010).
Biological Activities and Applications
Insecticidal and Antimicrobial Potential : The insecticidal and antimicrobial activities of synthesized pyrazole derivatives highlight the potential application of these compounds in developing new pesticides and antimicrobial agents. Such studies are crucial for addressing resistance issues in agriculture and healthcare (Qi et al., 2014).
Anticancer Activity : Novel heterocyclic compounds based on the pyrazole framework have been investigated for their anticancer activities. The synthesis and evaluation of these compounds contribute to the discovery of new therapeutic agents with potential application in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).
Xanthine Oxidase Inhibitory Activity : Pyrazole-based 1,3,4-oxadiazole derivatives have been evaluated for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism leading to the production of uric acid. Compounds exhibiting inhibitory activity against this enzyme are of interest for the treatment of conditions like gout (Deqiang et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-4-5-9(17)12-11-14-13-10(18-11)8-6-7(2)16(3)15-8/h6H,4-5H2,1-3H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGPSOPEJYQRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=NN(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

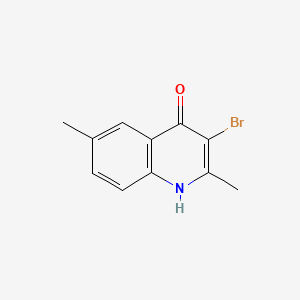
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)
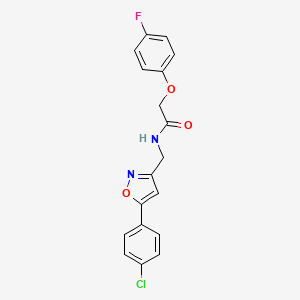
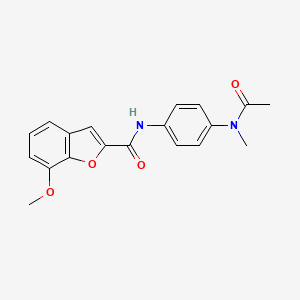
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2451815.png)
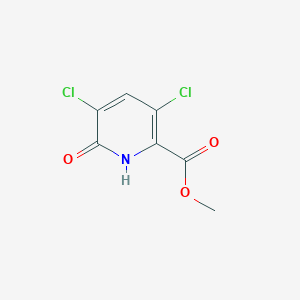
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide](/img/structure/B2451817.png)

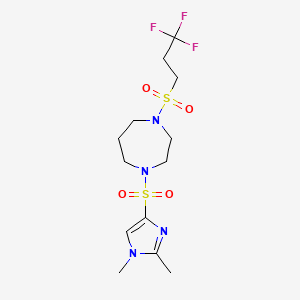
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451822.png)
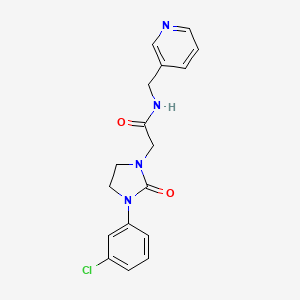
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2451824.png)
![8-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2451825.png)
